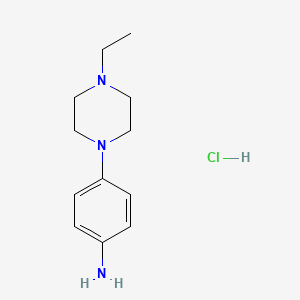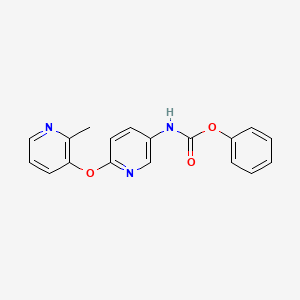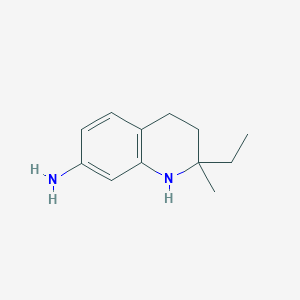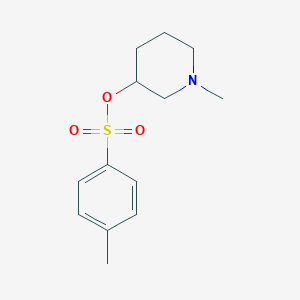![molecular formula C14H20N2 B3250219 Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine CAS No. 201654-33-3](/img/structure/B3250219.png)
Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine
Vue d'ensemble
Description
Spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine is a spirocyclic compound characterized by its unique structure where two rings share a single spiro atom. This compound is part of the broader class of spiro heterocycles, which are known for their rigid spatial structure that enhances potential binding with biochemical targets such as enzymes, receptors, and ion channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine involves the Stollé type reaction. This reaction typically uses 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride to produce 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These intermediates can then undergo cyclocondensation with various dinucleophiles or in a three-component reaction with malononitrile and carbonyl compounds .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve multicomponent reactions (MCRs) due to their efficiency in generating complex structures in a single step. For instance, a one-pot, three-component reaction involving aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in H2O/EtOH at 50°C has been reported .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for the Stollé type reaction, and various dinucleophiles for cyclocondensation reactions . Reaction conditions often involve refluxing in anhydrous toluene or using catalytic amounts of bases like DBU in mixed solvents .
Major Products
The major products formed from these reactions include spirocyclic diones and other polyheterocyclic systems, which are characterized by their enhanced biological activity and potential medicinal applications .
Applications De Recherche Scientifique
Spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential interactions with biochemical targets such as enzymes and receptors.
Industry: Utilized in the development of new materials with unique physicochemical properties.
Mécanisme D'action
The mechanism of action of spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine involves its interaction with specific molecular targets. The rigid spirocyclic structure enhances its binding affinity to enzymes, receptors, and ion channels, potentially modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spiro heterocycles such as spiro-azetidin-2-one, spiro-pyrrolidine, spiro-indolone, and spiro-pyran derivatives . These compounds share the characteristic spiro atom but differ in the nature of the rings and the specific functional groups attached.
Uniqueness
What sets spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine apart is its specific quinoline and cyclohexane ring system, which imparts unique biological activities and physicochemical properties.
Propriétés
IUPAC Name |
spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-5-4-11-6-9-14(16-13(11)10-12)7-2-1-3-8-14/h4-5,10,16H,1-3,6-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBLWHFXAQLHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride](/img/structure/B3250136.png)
![(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate](/img/structure/B3250140.png)
![Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide](/img/structure/B3250145.png)









![8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B3250242.png)

